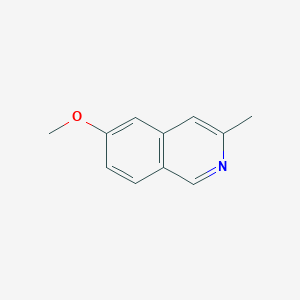
1-(5-Chloropyridin-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyridin-2-yl)-3-phenylurea, also known as CPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 261.73 g/mol. In
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-phenylurea is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. In addition, this compound has been found to have anti-inflammatory and antimicrobial activities. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Chloropyridin-2-yl)-3-phenylurea in lab experiments is its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-Chloropyridin-2-yl)-3-phenylurea. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential applications in the development of new antimicrobial agents. Furthermore, future research could focus on improving the solubility of this compound in water, which could make it more accessible for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
1-(5-Chloropyridin-2-yl)-3-phenylurea can be synthesized using various methods, including the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate and triethylamine in the presence of a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyridin-2-yl)-3-phenylurea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Eigenschaften
CAS-Nummer |
10461-91-3 |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10ClN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
InChI-Schlüssel |
FTIHUAKSLYLXGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Synonyme |
N-(5-chloropyridin-2-yl)-N'-phenylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



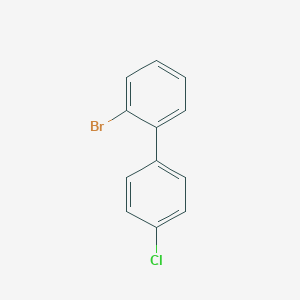
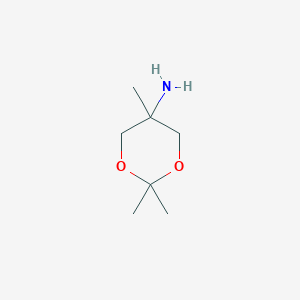

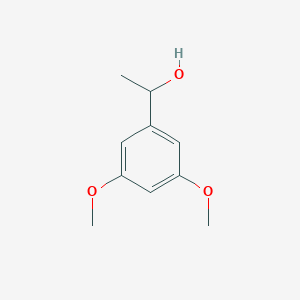


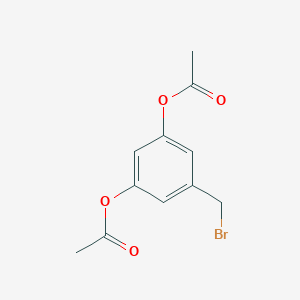

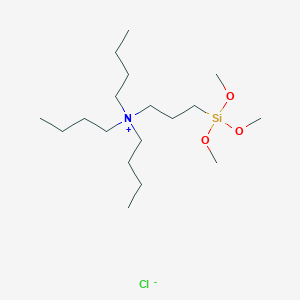
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
